

Methylophiopogonanone A CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylophiopogonanone A**

Cat. No.: **B1154049**

[Get Quote](#)

An In-depth Technical Guide to **Methylophiopogonanone A**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylophiopogonanone A is a homoisoflavonoid primarily isolated from the roots of *Ophiopogon japonicus*. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential in cardiovascular protection, regulation of lipid metabolism, and antioxidant effects. This technical guide provides a comprehensive overview of **Methylophiopogonanone A**, including its chemical identity, molecular structure, and a detailed summary of its biological activities supported by experimental data and protocols. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanism of action.

Chemical Identity and Molecular Structure

Methylophiopogonanone A is chemically identified as (3R)-3-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-5,7-dihydroxy-6,8-dimethyl-4H-1-benzopyran-4-one.[\[1\]](#)[\[2\]](#) Its fundamental chemical and physical properties are summarized in the table below.

Identifier	Value	Source
CAS Number	74805-92-8	[1] [2] [3] [4]
Molecular Formula	C ₁₉ H ₁₈ O ₆	[1] [5]
Molecular Weight	342.3 g/mol	[1] [5]
IUPAC Name	(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one	[5]
SMILES	OC1=C2C(OC--INVALID-LINK--C2=O)=C(C)C(O)=C1C	[1]
InChI	InChI=1S/C19H18O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6,12,20-21H,5,7-8H2,1-2H3/t12-/m1/s1	[1] [5]

The molecular structure of **Methylophiopogonanone A** is characterized by a homoisoflavanoid core with a methylated A ring.[\[6\]](#)

Biological Activities and Quantitative Data

Methylophiopogonanone A exhibits a range of biological activities, with notable effects on cardiovascular health and lipid metabolism.

Cardiovascular Protective Effects

Methylophiopogonanone A has been shown to protect against myocardial ischemia/reperfusion (I/R) injury.[\[7\]](#)[\[8\]](#) In a mouse model of I/R injury, pretreatment with **Methylophiopogonanone A** significantly reduced the infarct size and myocardial apoptosis, while also improving cardiac function.[\[7\]](#) The protective mechanism is attributed to the activation of the PI3K/Akt/eNOS signaling pathway.[\[7\]](#)[\[8\]](#)

Parameter	Effect of Methylophiopogonanone A (10 mg·kg ⁻¹ ·d ⁻¹)	Reference
Infarct Size	60.7% reduction	[7]
Myocardial Apoptosis	56.8% reduction	[7]

Regulation of Lipid Metabolism

In a rat model of hyperlipidemia induced by a high-fat diet (HFD), **Methylophiopogonanone A** demonstrated a significant ability to ameliorate dyslipidemia.[\[9\]](#)[\[10\]](#) Treatment with this compound led to a decrease in body weight gain and reduced levels of serum and hepatic lipids.[\[1\]](#)[\[10\]](#)

Parameter	Effect of Methylophiopogonanone A (10 mg·kg ⁻¹ ·d ⁻¹)	Reference
Body Weight Gain	Decreased	[1] [10]
Serum and Hepatic Lipid Levels	Reduced	[1] [10]

The mechanism behind its hypolipidemic effect involves the modulation of key genes in lipid metabolism. **Methylophiopogonanone A** up-regulates the expression of low-density lipoprotein receptor (LDLR) and peroxisome proliferator-activated receptor α (PPAR α), while down-regulating acetyl CoA carboxylase (ACC) and sterol regulatory element-binding protein 1c (SREBP-1C).[\[9\]](#)[\[10\]](#)

Transporter Modulation and Antioxidant Activity

Methylophiopogonanone A has been found to modulate the activity of organic anion transporting polypeptides (OATPs). It increases the uptake of rosuvastatin and atorvastatin in HEK293T cells that express human OATP1B1.[\[1\]](#) Additionally, it exhibits antioxidant properties by scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radicals in cell-free assays.[\[1\]](#)

Transporter/Radical	Effect of Methylophiopogonanone A	EC ₅₀	Reference
OATP1B1 (Rosuvastatin uptake)	Increased	11.33 μM	[1]
OATP1B1 (Atorvastatin uptake)	Increased	6 μM	[1]
DPPH Radical	Scavenged	-	[1]
ABTS Radical	Scavenged	-	[1]

Experimental Protocols

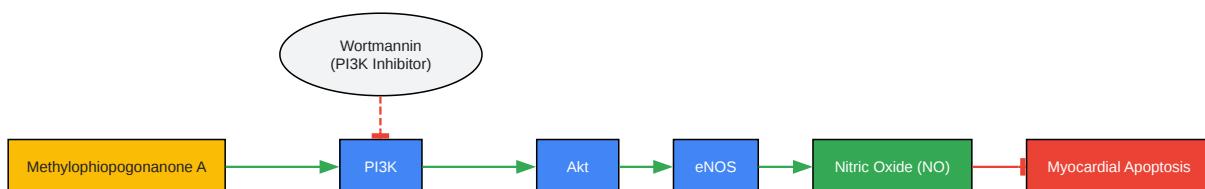
In Vivo Myocardial Ischemia/Reperfusion Injury Model

- Animal Model: Mice were used for this study.
- Treatment: Mice were pretreated with **Methylophiopogonanone A** at a dose of $10 \text{ mg}\cdot\text{kg}^{-1}\cdot\text{d}^{-1}$ administered orally (p.o.) for two weeks.
- Procedure: Following the pretreatment period, the mice were subjected to transient occlusion of the left anterior descending coronary artery to induce myocardial ischemia/reperfusion injury.
- Endpoints: The primary outcomes measured were infarct size, myocardial apoptosis, and cardiac function.[\[7\]](#)

In Vivo High-Fat Diet-Induced Hyperlipidemia Model

- Animal Model: A rat model of hyperlipidemia was established by feeding the animals a high-fat diet (HFD).
- Grouping: The animals were randomly divided into three groups: a normal control group, an HFD group, and an HFD group treated with **Methylophiopogonanone A**.

- Treatment: The treatment group received **Methylophiopogonanone A** at a daily dose of 10 mg·kg⁻¹.
- Evaluation: The study evaluated the effects of the compound on serum lipids, body weight, the activity of lipoprotein metabolism enzymes, and the gene expression of key markers in lipid metabolism.[10]

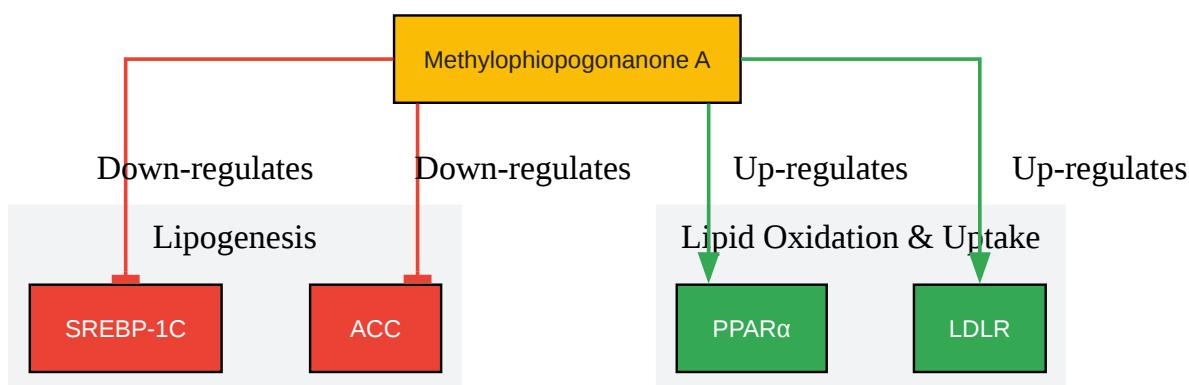

In Vitro Hypoxia/Reoxygenation Model

- Cell Line: H9C2 cells were utilized for this in vitro experiment.
- Treatment: The cells were pretreated with **Methylophiopogonanone A** at a concentration of 10 μ mol/L.
- Procedure: The pretreated cells were then subjected to hypoxia/reoxygenation (H/R) to mimic ischemia/reperfusion conditions at a cellular level.
- Analysis: The study assessed several parameters including apoptosis, the expression of cleaved caspase-3, the ratio of Bcl-2 to Bax, and the production of nitric oxide (NO).[7][8]

Signaling Pathways and Mechanisms of Action

PI3K/Akt/eNOS Signaling Pathway in Cardioprotection

Methylophiopogonanone A exerts its protective effects against myocardial ischemia/reperfusion-induced apoptosis through the activation of the PI3K/Akt/eNOS signaling pathway.[7][8] The activation of this pathway ultimately leads to an increase in the production of nitric oxide (NO), which plays a crucial role in cardioprotection. The protective effects of **Methylophiopogonanone A** were shown to be abolished when a PI3K inhibitor, wortmannin, was introduced.[7][8]



[Click to download full resolution via product page](#)

Caption: PI3K/Akt/eNOS signaling pathway activated by **Methylophiopogonanone A**.

Regulation of Lipid Metabolism Pathway

The hypolipidemic effects of **Methylophiopogonanone A** are mediated by its influence on the gene expression of key proteins involved in lipid synthesis and oxidation.[\[9\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CAS 74805-92-8 | Methylophiopogonanone A [phytopurify.com]
- 4. Methylophiopogonanone A | CymitQuimica [cymitquimica.com]
- 5. Methylophiopogonanone A | C19H18O6 | CID 53466984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Methyllophiopogonanone A suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Methyllophiopogonanone A, an Ophiopogon homoisoflavanoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyllophiopogonanone A, an Ophiopogon homoisoflavanoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyllophiopogonanone A CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1154049#methyllophiopogonanone-a-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com